(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid
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Overview
Description
®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid is a complex organic compound that has garnered significant interest in the fields of chemistry and biochemistry This compound is known for its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethoxy-phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Fmoc-protected amino acids, which are synthesized through a series of reactions including esterification, amidation, and deprotection . The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection efficiently, making the process more scalable and cost-effective. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc group makes it particularly useful in solid-phase peptide synthesis, where it serves as a protecting group for amino acids .
Biology
In biological research, ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid is used in the study of protein interactions and enzyme mechanisms. Its unique structure allows it to interact with various biological molecules, making it a valuable tool for biochemical assays .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under mild conditions, allowing the compound to participate in various chemical reactions. The trifluoromethoxy-phenyl moiety can interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
What sets ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(2-trifluoromethoxy-phenyl)-butyric acid apart from similar compounds is its trifluoromethoxy-phenyl moiety. This functional group imparts unique chemical and physical properties, such as increased hydrophobicity and stability, making it particularly useful in various scientific and industrial applications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethoxy)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO5/c27-26(28,29)35-23-12-6-1-7-16(23)13-14-22(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21-22H,13-15H2,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFAOGMPPYEXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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